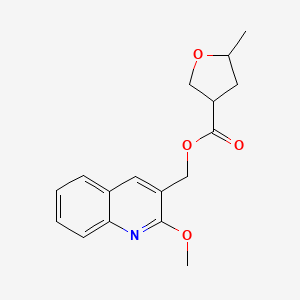![molecular formula C12H15FN6O B7436056 [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea involves the inhibition of several enzymes, including PKC, CDK2, and GSK-3β. These enzymes play a crucial role in the regulation of cell proliferation, differentiation, and survival. The inhibition of these enzymes by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea results in the inhibition of cell proliferation and induction of cell death in cancer cells. Moreover, the inhibition of GSK-3β by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell death through the inhibition of PKC, CDK2, and GSK-3β. Moreover, the inhibition of GSK-3β by [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been found to improve glucose metabolism and insulin sensitivity in diabetic animal models. These effects make [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea a promising candidate for the development of new drugs for the treatment of cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for lab experiments include its potent inhibitory activity against several enzymes, its unique structure and properties, and its potential therapeutic applications. However, the limitations of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Several future directions for the study of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea include the development of new drugs based on its structure and properties, the determination of its safety and efficacy in humans, and the exploration of its potential therapeutic applications in other diseases. Moreover, further studies are needed to determine the optimal dosage and administration route of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea for the treatment of cancer and diabetes. Finally, the development of new synthesis methods for [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea may improve its accessibility and reduce its cost for scientific research and drug development.
Conclusion:
In conclusion, [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a promising compound with potential therapeutic applications in cancer and diabetes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea have been explored in this paper. Further studies are needed to determine the safety and efficacy of this compound in humans and to develop new drugs based on its structure and properties.
Métodos De Síntesis
The synthesis of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea is a complex process that involves several steps. The first step involves the reaction of 2-fluoro-5-nitroaniline with ethyl 2-bromoacetate in the presence of potassium carbonate and copper powder. This reaction results in the formation of 2-fluoro-5-(2-bromoacetyl)aniline. The second step involves the reaction of 2-fluoro-5-(2-bromoacetyl)aniline with sodium azide in the presence of copper sulfate and sodium ascorbate. This reaction results in the formation of 2-fluoro-5-(2-azidoacetyl)aniline. The final step involves the reaction of 2-fluoro-5-(2-azidoacetyl)aniline with N-(3-methyl-4-amino-1H-1,2,4-triazol-5-yl)ethanamine in the presence of copper sulfate and sodium ascorbate. This reaction results in the formation of [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea.
Aplicaciones Científicas De Investigación
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play a crucial role in the development and progression of several diseases, including cancer, Alzheimer's disease, and diabetes. Therefore, [2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea has been studied as a potential therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
[2-fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6O/c1-7(11-6-15-18-19(11)2)16-8-3-4-9(13)10(5-8)17-12(14)20/h3-7,16H,1-2H3,(H3,14,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWPBBWKUMYWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)NC2=CC(=C(C=C2)F)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)

![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)

![N-[[4-(aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-3-ethyl-2-morpholin-4-ylpentanamide](/img/structure/B7436063.png)
![1-[2-(5-Chloropyridin-3-yl)oxyethyl]-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B7436075.png)
![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)